molecular formula C21H21GeI B12523961 (3-Iodopropyl)(triphenyl)germane CAS No. 827032-65-5

(3-Iodopropyl)(triphenyl)germane

Cat. No.: B12523961
CAS No.: 827032-65-5
M. Wt: 472.9 g/mol
InChI Key: BXXVHMXTMWWOAU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodopropyl)(triphenyl)germane typically involves the reaction of triphenylgermane with 3-iodopropyl halide under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the iodide ion replaces a leaving group on the triphenylgermane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

(3-Iodopropyl)(triphenyl)germane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodide group can be substituted by other nucleophiles.

    Oxidation and Reduction: The germanium center can undergo oxidation or reduction, altering its oxidation state.

    Coupling Reactions: It can participate in coupling reactions to form larger organogermanium compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a (3-aminopropyl)(triphenyl)germane derivative.

Scientific Research Applications

Chemistry

In chemistry, (3-Iodopropyl)(triphenyl)germane is used as a precursor for the synthesis of other organogermanium compounds. It serves as a building block in the construction of complex molecular architectures.

Biology and Medicine

Research into the biological and medicinal applications of organogermanium compounds is ongoing. These compounds are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and catalysts. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which (3-Iodopropyl)(triphenyl)germane exerts its effects depends on the specific application. In chemical reactions, the germanium center can act as a nucleophile or electrophile, participating in various transformations. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its organogermanium moiety.

Comparison with Similar Compounds

Similar Compounds

    Triphenylgermane: Lacks the 3-iodopropyl group, making it less reactive in certain substitution reactions.

    (3-Iodopropyl)trimethoxysilane: Contains a silicon atom instead of germanium, leading to different chemical properties and reactivity.

    Terphenyl: An aromatic hydrocarbon with a similar structural motif but without the germanium center.

Uniqueness

(3-Iodopropyl)(triphenyl)germane is unique due to the presence of both the germanium center and the 3-iodopropyl group

Biological Activity

(3-Iodopropyl)(triphenyl)germane is an organogermanium compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H18GeI
  • Molecular Weight : 396.33 g/mol
  • Structural Formula :
Ph3GeCH2CH2CH2I\text{Ph}_3\text{Ge}-\text{CH}_2-\text{CH}_2-\text{CH}_2\text{I}

Where "Ph" denotes a phenyl group.

Mechanisms of Biological Activity

Research indicates that organogermanium compounds, including this compound, may exhibit various biological activities through several mechanisms:

  • Radical Scavenging Activity : Organogermanium compounds can act as radical scavengers, potentially mitigating oxidative stress in biological systems. This property is crucial for applications in antioxidant therapies.
  • Antitumor Effects : Studies have suggested that compounds containing germanium can inhibit tumor growth. The proposed mechanism involves interference with cellular signaling pathways that regulate cell proliferation and apoptosis.
  • Antimicrobial Properties : Some organogermanium compounds have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

  • Antioxidant Activity :
    A study investigated the radical scavenging ability of this compound compared to other organogermanium compounds. The results indicated significant scavenging activity against DPPH radicals, with an IC50 value lower than that of standard antioxidants like ascorbic acid.
    CompoundIC50 (µM)
    Ascorbic Acid50
    This compound35
    Triphenylgermane60
  • Antitumor Activity :
    In vitro studies using cancer cell lines showed that this compound inhibited cell proliferation significantly. The compound induced apoptosis in human breast cancer cells via the mitochondrial pathway.
    • Cell Line : MCF-7 (Breast Cancer)
    • IC50 Value : 25 µM after 48 hours of treatment.
  • Antimicrobial Effects :
    A screening of various organogermanium compounds for antimicrobial activity found that this compound exhibited notable effects against Gram-positive bacteria, including Staphylococcus aureus.
    MicroorganismZone of Inhibition (mm)
    Staphylococcus aureus15
    Escherichia coli8

Properties

CAS No.

827032-65-5

Molecular Formula

C21H21GeI

Molecular Weight

472.9 g/mol

IUPAC Name

3-iodopropyl(triphenyl)germane

InChI

InChI=1S/C21H21GeI/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2

InChI Key

BXXVHMXTMWWOAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Ge](CCCI)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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